Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Synthesis of Naturally Racemic Marilines B & C through Multicomponent Reactions Involving ortho-Quinone Methides and Various Nitrogen Nucleophiles
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-28 , DOI: 10.1055/s-0041-1738443
Herein, we report the first total synthesis of (±)-marilines B and C, as well as a failed approach to (±)-mariline A, by using our recently developed multicomponent reaction method, which involves the interception of ortho-quinone methides with various nitrogen nucleophiles to allow easy assembly of various benzylic amine cores with diverse substituents.
Detail
Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-06 , DOI: 10.1055/a-2039-5424
Atropisomeric molecules are a privileged class of stereogenic material that have important applications in catalysis, materials science and medicines. To date, the majority of work has been focused upon biaryl and heterobiaryl scaffolds involving restricted rotation between a pair of cyclic fragments, but C–N atropisomeric molecules based upon amines and amides, where the nitrogen atom is not part of a ring system, are rapidly emerging as an important class of stereogenic molecules. This is the focus of this Short Review, which begins by discussing the factors which influence the configurational stability of such molecules and provides a historical background to their synthesis. This is followed by a detailed discussion of state-of-the-art catalytic asymmetric strategies that are now available to access C–Nacyclic atropisomers including carboxamides, sulfonamides, sulfinamides, phosphamides and diarylamines. A variety of different synthetic approaches are discussed, including kinetic resolution/desymmetrization, amination, C–H functionalization, N-functionalization, and annulation. 1 Introduction 2 Atropisomerism in Acyclic Amines and Amides 3 Synthesis Directed by a Chiral Auxiliary 4 Atropselective Synthesis 4.1 Kinetic Resolution and Desymmetrization 4.2 Electrophilic Amination 4.3 C–H Functionalization 4.4 N-Functionalization 4.5 Annulation 5 Conclusions and Outlook
Detail
Copper-Catalyzed Coupling of N-Phenoxyacetamides and 2H-Azirines for Synthesis of α-Amino Oxime Ethers
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-19 , DOI: 10.1055/a-2096-4223
Copper-catalyzed coupling reaction involving N-phenoxyacetamides and 2H-azirines is described, in which N–O and C–N bonds are broken and restructured. This protocol provides an efficient strategy for the highly regioselective synthesis of racemic α-amino oxime ethers. In addition, this strategy can be used to modify natural products and is gram-scale compatible.
Detail
Transition-Metal-Free and Selective Deconstructive Carbonyl Olefination of α-Hydroxy Ketones: A Complementary Approach to Knoevenagel Reaction
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-17 , DOI: 10.1055/a-2114-7802
While the carbonyl olefination has been extensively studied and well documented, use of α-hydroxy ketones as precursors for the carbonyl olefination is not reported, till date. Herein, a transition-metal-free and selective Knoevenagel-type deconstructive carbonyl olefination of α-hydroxy ketones using arylacetonitriles under mild reaction conditions is presented. The reaction affords valuable scaffolds of acrylonitriles with the use of α-hydroxy ketones as precursors for carbonyl olefination.
Detail
p-TSA·H2O-Catalyzed Synthesis of 2,3-Diarylquinoline Derivatives via One-Pot Three-Component Reaction
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-05 , DOI: 10.1055/a-2107-6485
An environmentally benign synthesis of 2,3-diarylquinolines is reported via a one-pot three-component reaction from arylamines, benzaldehyde, and styrene oxide in the presence of 20 mol% p-TSA·H2O at 120 °C. This protocol does not require metal catalysts, additives, and extra oxidants. Mechanistic studies confirm the crucial role of p-TSA·H2O and the use of air as the sole oxidant makes this transformation very attractive. The salient feature of this protocol is easy handling, broad substrates scope, shorter reaction time, high atom economy, regioselectivity, and good yields; and the formation of one C–N and two C–C bonds takes place in a single step.
Detail
Concise Total Synthesis of Complanadine A Enabled by Pyrrole-to-Pyridine Molecular Editing
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-03 , DOI: 10.1055/a-2107-5159
The Lycopodium alkaloid complanadine A, isolated in 2000, is a complex and unsymmetrical dimer of lycodine. Biologically, it is a novel and promising lead compound for the development of new treatments for neurodegenerative disorders and persistent pain management. Herein, we report a concise synthesis of complanadine A using a pyrrole-to-pyridine molecular editing strategy. The use of a nucleophilic pyrrole as the precursor of the desired pyridine enabled an efficient and one-pot construction of the tetracyclic core skeleton of complanadine A and lycodine. The pyrrole group was converted into a 3-chloropyridine via Ciamician–Dennstedt one-carbon ring expansion. A subsequent C–H arylation between the 3-chloropyridine and a pyridine N-oxide formed the unsymmetrical dimer, which was then advanced to complanadine A. Overall, from a readily available known compound, the total synthesis of complanadine A was achieved in 11 steps. The pyrrole-to-pyridine molecular editing strategy enabled us to significantly enhance the overall synthetic efficiency. Additionally, as demonstrated by Suzuki–Miyaura cross-coupling, the 3-chloropyridine product from the Ciamician–Dennstedt rearrangement is amenable for further derivatization, offering an opportunity for simplified analogue synthesis.
Detail
Developing Organometallic Nucleophilic Reagents Via Photoredox Catalysis
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-17 , DOI: 10.1055/a-2107-4416
The addition of organometallic reagents to the carbonyl group represents a key transformation, both in academia and industry. Most of these transformations rely on a mechanism in which accessible and reactive halides are transformed into the corresponding nucleophilic organometallic reactive compounds through a redox mechanism, using a metal (Cr, Mg, In, etc.) in low oxidation state, by electron transfer. With the advent of photoredox catalysis, the formation of radicals, through oxidation or reduction of suitable and tailored organic precursors, was merged with transition metal catalysis. By radical-to-polar crossover (RPCO­), a radical metal is combined with an organic radical to produce, via radical-radical trapping, a polar nucleophilic organometallic reagent. Using dual photoredox catalysis (metallaphotoredox catalysis), a reactive organometallic reagent can be prepared, avoiding the use of metals in low oxidation state. Herein, in addition to the description of the results obtained by our group and the contributions of others on the connection between carbonyl addition and radical-based photochemistry, we provide core guidance for further synthetic developments. We anticipate that extending the photoredox dual strategy beyond the Barbier reactions described here, taming less-activated carbonyls, studying other important electrophiles, will soon realize important breakthroughs. 1 Introduction 2 Photoredox Catalysis: A Survival Guide for the ‘Photo-Curious’ 3 Chromium Nucleophilic Organometallic Reagents 3.1 Allylation of Aldehydes 3.2 Allylation of Aldehydes via Dienes 3.3 Propargylation of Aldehydes via 1,3-Enynes 3.4 Alkenylation of Aldehydes 3.5 Alkylation of Aldehydes 3.6 Enantioselective Chromium-Mediated Photoredox Reactions 4 Titanium Nucleophilic Organometallic Reagents 4.1 Allylation Reactions 4.2 Propargylation Reactions 4.3 Allylation Reactions via Dienes 4.4 Benzylation Reactions 4.5 Alkylation Reactions 5. Cobalt Nucleophilic Organometallic Reagents 5.1 Allylation Reactions 6 Conclusion
Detail
Progress in S–X Bond Formation by Halogen-Mediated Electrochemical Reactions
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-27 , DOI: 10.1055/a-2096-4349
Sulfur-containing compounds are very common and important heteroatom skeletons and are widely found in natural products, pharmaceuticals and bioactive compounds. Moreover, the development of synthetic routes to organosulfur compounds has attracted considerable attention due to their wide range of applications in organic chemistry, the pharmaceutical industry and in materials science. As one of most powerful, green and eco-friendly research areas, organic electrosynthesis, in contrast to conventional organic synthesis, can avoid the use of harmful stoichiometric external oxidants or reductants. Importantly, halide salts are widely used as supporting electrolytes and redox catalysts in indirect electrosynthesis to avoid the limitations imposed by high overpotentials in direct electrosynthesis. In recent years, significant progress has been made on the halogen-mediated electrosynthesis of organosulfur compounds. In this review, the scope, limitations and mechanisms of halogen-mediated electrochemical transformations of sulfur-containing compounds are presented and discussed. 1 Introduction 2 S–C Bond Formation 2.1 Organic Thiocyanates 2.2 Sulfonyl Compounds 2.3 Other Sulfides 3 Formation of Other S–X (X = N, O, S, P) Bonds 4 Conclusion and Outlook
Detail
Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-19 , DOI: 10.1055/a-2091-8062
The chemical diversification of biomolecules set forth a significant area of research that constitutes an important intersection between chemistry and biology. Amino acids and peptides are the fundamental building blocks of proteins and play essential roles in all living organisms. While significant efforts have been geared toward the chemical modification of amino acid residues, particularly the functionalization of reactive functional groups such as lysine NH2 and cysteine SH, the exploration of the aromatic amino acid residues of tryptophan, tyrosine, phenylalanine, and histidine has been relatively limited. Therefore, this review highlights strategies for the side-chain functionalization of these four aromatic amino acids in peptides, with a focus on elucidating the underlying mechanisms. We have also illustrated the use of these modifications in the chemical and biological realm. 1 Introduction 2 Tryptophan Modifications 3 Tyrosine Modifications 4 Phenylalanine Modifications 5 Histidine Modifications 6 Perspectives and Future Outlook
Detail
New Thiazole Orange Derivatives for Improved Fluorescence Signaling of DNA FIT Probes
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-19 , DOI: 10.1055/a-2111-2333
Forced intercalation probes (FIT probes) are nucleic acid probes in which an intercalator dye of the thiazole orange (TO) family serves as a surrogate nucleobase. Hybridization of FIT probes is accompanied by enhancements of fluorescence. Looking for ways to increase turn-on and brightness of fluorescence, we herein report the synthesis of new fluorogenic base surrogates. In total, nine different TO derivatives were introduced into FIT probes. Fluorescence measurements in six different sequences revealed that substitution at both the quinoline and the benzothiazole part affects fluorescence turn-on upon hybridization and brightness of probe–target duplexes. A TO derivative containing a tricyclic benzothiazole provided FIT probes signaling hybridization by up to 18.6-fold enhancement of fluorescence. Improved fluorescence quantum yields (Φds up to 0.53) and high extinction coefficients (ε518 up to 91000 M–1·cm–1) make this dye an interesting, and in some sequences superior, alternative to the canonical thiazole orange used previously in FIT probes.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.40 21 Science Citation Index Expanded Not
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